Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20142915
InChI: InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C14H14ClNO4
Molecular Weight: 295.72 g/mol

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

CAS No.:

Cat. No.: VC20142915

Molecular Formula: C14H14ClNO4

Molecular Weight: 295.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate -

Specification

Molecular Formula C14H14ClNO4
Molecular Weight 295.72 g/mol
IUPAC Name ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetate
Standard InChI InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3
Standard InChI Key ZQMIWPYSYIZTLD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)Cl)OC

Introduction

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is an organic compound belonging to the quinoline derivatives family. Quinoline-based compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound contains functional groups such as a chloro substituent, a methoxy group, and an ester moiety, which contribute to its chemical reactivity and potential applications in medicinal chemistry.

Structural Features

The molecular structure of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is characterized by:

  • Core Quinoline Ring: A bicyclic aromatic system with nitrogen at position 1.

  • Substituents:

    • Chloro Group: Positioned at the 7th carbon, enhancing lipophilicity.

    • Methoxy Group: Located at the 6th carbon, influencing electronic properties.

    • Ester Functionality: The ethyl acetate group contributes to solubility and potential bioavailability.

The compound’s systematic IUPAC name reflects its precise molecular configuration.

Synthesis Pathway

The synthesis of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves:

  • Quinoline Core Formation: Starting with a suitable precursor like aniline derivatives, cyclization reactions are used to form the quinoline scaffold.

  • Functionalization:

    • Introduction of the chloro group via halogenation.

    • Addition of the methoxy group using methylating agents.

  • Esterification: The ethyl acetate group is introduced through reactions with ethyl chloroacetate under basic or catalytic conditions.

Recrystallization or chromatographic techniques are employed for purification.

Potential Applications

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has potential applications in:

  • Medicinal Chemistry:

    • Antimicrobial Agents: Quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase.

    • Anticancer Drugs: The compound’s structure suggests possible activity against cancer cell lines due to its ability to interact with DNA or proteins.

  • Synthetic Intermediate:

    • It can serve as a precursor for synthesizing more complex quinoline-based pharmaceuticals.

  • Material Science:

    • Its aromatic structure may find applications in dyes or electronic materials.

Research Findings

Studies on similar quinoline derivatives have shown:

  • Antimicrobial Activity:
    Compounds with chloro and methoxy groups exhibit significant inhibition against Gram-positive and Gram-negative bacteria .

  • Cytotoxicity:
    Quinoline esters have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) .

  • Pharmacokinetics:
    Ester groups enhance membrane permeability, suggesting good bioavailability for drug candidates .

Limitations and Future Directions

Despite its potential, Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate requires further investigation:

  • Toxicity Studies:
    Comprehensive in vivo studies are needed to evaluate safety profiles.

  • Optimization for Drug Development:
    Modifications to improve specificity and reduce side effects should be explored.

  • Sustainability in Synthesis:
    Green chemistry approaches should be adopted for scalable production.

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